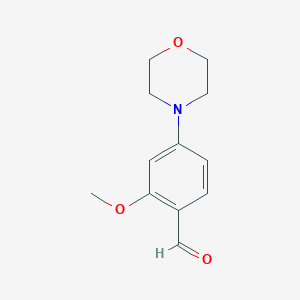

2-Methoxy-4-morpholin-4-yl-benzaldehyde

Descripción general

Descripción

2-Methoxy-4-morpholin-4-yl-benzaldehyde is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is characterized by the presence of a methoxy group, a morpholine ring, and a benzaldehyde moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Métodos De Preparación

The synthesis of 2-Methoxy-4-morpholin-4-yl-benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with morpholine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-Methoxy-4-morpholin-4-yl-benzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The methoxy and morpholine groups can participate in substitution reactions, leading to the formation of various derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

2.1 Anticancer Activity

Recent studies have indicated that derivatives of 2-methoxy-4-morpholin-4-yl-benzaldehyde exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2.2 Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of key enzymes involved in metabolic pathways. For example, derivatives have been reported to inhibit monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), which are critical in the degradation of endocannabinoids linked to pain and anxiety relief . This suggests that this compound could be useful in developing treatments for neurodegenerative diseases.

Material Science Applications

3.1 Nanotechnology

The compound has found applications in nanotechnology, particularly in the development of polyphenol-containing nanoparticles. These nanoparticles leverage the antioxidant properties of phenolic compounds for drug delivery systems, bioimaging, and therapeutic applications . The ability to modify surface chemistry through the inclusion of this compound enhances the functionality and stability of these nanoparticles.

3.2 Polymer Development

In polymer science, this compound has been utilized to create novel polymers with intrinsic antioxidant properties. These polymers are being explored for their potential in food packaging and biomedical applications due to their biodegradability and ability to scavenge free radicals .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4-morpholin-4-yl-benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The methoxy and morpholine groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .

Comparación Con Compuestos Similares

2-Methoxy-4-morpholin-4-yl-benzaldehyde can be compared with similar compounds such as:

3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: This compound has a similar structure but with an additional oxoethoxy group, which may alter its reactivity and applications

4-(4-Morpholinyl)benzaldehyde:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.

Actividad Biológica

2-Methoxy-4-morpholin-4-yl-benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHN\O\

Molecular Weight: 205.25 g/mol

The compound consists of a morpholine ring attached to a benzaldehyde moiety with a methoxy substituent. This unique structure influences its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of morpholine with 4-methoxybenzaldehyde. The reaction conditions often include the use of bases and solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) to facilitate the formation of the desired product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, a study reported that this compound exhibited an MIC (Minimum Inhibitory Concentration) as low as 32 µg/mL against Staphylococcus aureus .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In a study involving MCF-7 breast cancer cells, this compound showed cytotoxic effects with an IC50 value of approximately 20 µM. This suggests that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .

The proposed mechanism for the biological activity of this compound involves:

- Enzyme Inhibition: The morpholine ring enhances binding affinity to specific enzymes, potentially inhibiting their activity.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells, leading to cell death.

- Protein Interaction Modulation: It may interact with various proteins involved in cell signaling pathways, affecting their function and stability.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Study on Anticancer Activity

In another investigation, the compound was tested for its ability to inhibit tumor growth in vivo using xenograft models. The results showed a reduction in tumor size by approximately 50% compared to control groups after treatment with 50 mg/kg body weight of the compound administered bi-weekly .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Morpholine ring + Methoxy + Benzaldehyde | Antimicrobial, Anticancer |

| 2-Ethoxy-4-morpholin-4-yl-benzaldehyde | Ethoxy group instead of Methoxy | Similar antimicrobial properties |

| 2-Ethoxy-4-piperidin-4-yl-benzaldehyde | Piperidine ring | Different pharmacological profile |

This table illustrates how structural variations impact biological activity, highlighting the unique properties of this compound.

Propiedades

IUPAC Name |

2-methoxy-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12-8-11(3-2-10(12)9-14)13-4-6-16-7-5-13/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQGJSGNDLYGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359629 | |

| Record name | 2-Methoxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404009-68-3 | |

| Record name | 2-Methoxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.